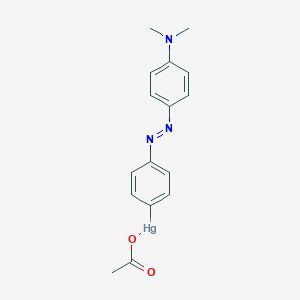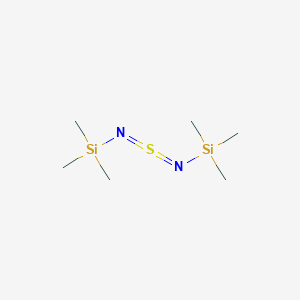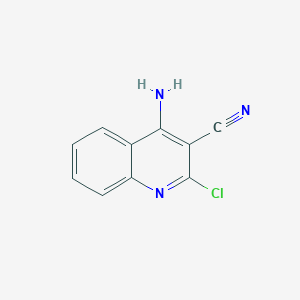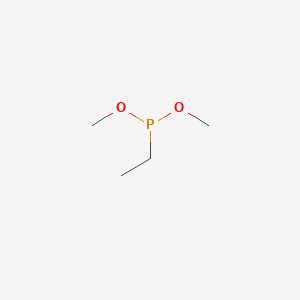![molecular formula C8H14O B096560 Bicyclo[2.2.2]octan-2-ol CAS No. 18684-63-4](/img/structure/B96560.png)
Bicyclo[2.2.2]octan-2-ol
概要
説明
Bicyclo[2.2.2]octan-2-ol is an organic compound with the molecular formula C8H14O. It is a bicyclic alcohol, characterized by a rigid and strain-free structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The structure of this compound consists of a central cyclohexane ring fused with two ethylene bridges, forming a stable and symmetrical system.
科学的研究の応用
Bicyclo[2.2.2]octan-2-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry due to its rigid structure .
Biology:
- Investigated for its potential as a scaffold in drug design and development.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored as a potential core scaffold for the development of non-covalent inhibitors of viral proteases, such as SARS-CoV-2 3CLpro .
Industry:
- Utilized in the production of polymers and advanced materials.
- Applied in the synthesis of specialty chemicals and intermediates .
作用機序
Mode of Action
The mode of action of Bicyclo[22It is known that the compound has a unique structure that allows it to interact with various targets . The exact nature of these interactions and the resulting changes are areas of ongoing research .
Biochemical Pathways
Bicyclo[2.2.2]octan-2-ol may affect various biochemical pathways due to its unique structure .
生化学分析
Biochemical Properties
It is known that this compound exhibits strong electronic coupling, making it a potential candidate for conducting molecular wires
Molecular Mechanism
It is known that the compound can suppress single-molecule conductance due to destructive quantum interference . This property makes Bicyclo[2.2.2]octan-2-ol a potential candidate for single-molecule insulators .
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octan-2-ol can be synthesized through various methods, including the Diels-Alder reaction and ring-closing metathesis. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by reduction to yield the desired alcohol. Another method includes the use of olefin metathesis to form the bicyclic structure, followed by functional group transformations to introduce the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Bicyclo[2.2.2]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to bicyclo[2.2.2]octan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride.
Major Products Formed:
Oxidation: Bicyclo[2.2.2]octan-2-one
Reduction: Bicyclo[2.2.2]octane
Substitution: Various substituted this compound derivatives.
類似化合物との比較
Bicyclo[2.2.2]octane: A saturated hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.
Bicyclo[2.2.2]octan-2-one: An oxidized form of bicyclo[2.2.2]octan-2-ol, featuring a ketone functional group.
Bicyclo[2.2.2]octane-1,4-diol: A diol derivative with hydroxyl groups at the 1 and 4 positions.
Uniqueness: this compound is unique due to its hydroxyl functional group, which imparts distinct chemical reactivity and potential for further functionalization. Its rigid and symmetrical structure also makes it an attractive scaffold for the design of bioactive molecules and advanced materials .
特性
IUPAC Name |
bicyclo[2.2.2]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQWBJLWGNPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-63-4 | |
| Record name | Bicyclo(2.2.2)octan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octan-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain Bicyclo[2.2.2]octan-2-ol derivatives?
A: Several synthetic routes have been explored for this compound derivatives. One approach involves the functionalization of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This method utilizes dihydro-1,3-oxazine or γ-lactone intermediates to achieve stereoselective transformations, ultimately yielding derivatives like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and all-endo-5-amino-6-(hydroxymethyl)this compound []. Another method utilizes the Wagner-Meerwein rearrangement of appropriately substituted this compound precursors, guided by a trimethylsilyl group [].
Q2: How do the stereochemical features of this compound derivatives influence their reactivity?
A: Stereochemistry plays a crucial role in the reactivity of this compound derivatives. For instance, studies on 6-Bicyclo[3.2.1]octyl cation rearrangements, often generated from this compound precursors, demonstrate this effect. The product distribution from the nitrous acid deamination of endo and exo isomers of 6-Bicyclo[3.2.1]octyl amines differs significantly, indicating that the stereochemistry at the reactive center influences the reaction pathway and product formation [].
Q3: What spectroscopic techniques are useful for characterizing this compound derivatives?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing this compound derivatives. IR spectroscopy provides information about functional groups present in the molecule. In contrast, NMR spectroscopy, particularly 1H NMR and 13C NMR, elucidates the structure, stereochemistry, and relative configuration of these compounds. Analyzing chemical shifts, coupling constants, and other NMR parameters allows researchers to confirm the identity and purity of synthesized derivatives [].
Q4: Are there documented instances of unexpected reactions involving this compound derivatives?
A: Yes, an interesting example involves the Eschweiler-Clarke reductive methylation of cis-3-aminothis compound. Instead of the expected N-methylated product, this reaction yields N-methyl-cis-bicyclo[2.2.2]octyl[2,3-d]-oxazolidine. This unexpected outcome highlights the potential for unique reactivity within this class of compounds and the importance of carefully considering the reaction conditions and potential for side reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)







